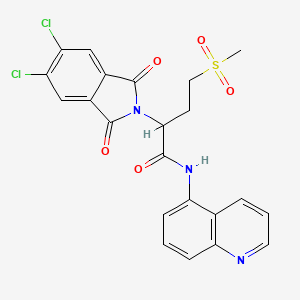![molecular formula C22H29NO B4111149 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine
Descripción general
Descripción
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine, also known as PF-00356231, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetylcholinesterase inhibitors and has been found to exhibit promising results in treating various neurological disorders.
Mecanismo De Acción
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine, a neurotransmitter that is responsible for cognitive function. This leads to an increase in the concentration of acetylcholine in the brain, which results in improved cognitive function. Additionally, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine have been extensively studied in animal models. It has been found to improve cognitive function, reduce oxidative stress and inflammation in the brain, and exhibit neuroprotective effects. Additionally, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been found to exhibit a favorable pharmacokinetic profile, which makes it an attractive candidate for further clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine in lab experiments include its potent acetylcholinesterase inhibitory activity, neuroprotective effects, and favorable pharmacokinetic profile. However, the limitations of using 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine in lab experiments include its high cost of synthesis and limited availability.
Direcciones Futuras
The future directions for 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine include further preclinical and clinical development for its potential therapeutic applications in treating neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine would increase its availability for research purposes. Furthermore, the investigation of the structure-activity relationship of 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine would provide insights into the development of more potent and selective acetylcholinesterase inhibitors. Finally, the investigation of the potential side effects of 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine would be important for its safe and effective clinical use.
Conclusion:
In conclusion, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders. Its potent acetylcholinesterase inhibitory activity, neuroprotective effects, and favorable pharmacokinetic profile make it an attractive candidate for further preclinical and clinical development. The investigation of its structure-activity relationship, potential side effects, and development of more efficient synthesis methods would be important for its safe and effective clinical use.
Aplicaciones Científicas De Investigación
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to exhibit potent acetylcholinesterase inhibitory activity, which is responsible for the improvement in cognitive function observed in these diseases. Additionally, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(3-phenyl-1-adamantyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c24-20(23-8-4-5-9-23)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-2-1-3-7-19/h1-3,6-7,17-18H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJKTNJDPKPCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4111098.png)
![3,5-dichloro-4-methoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4111104.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)

![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)


![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)

![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4111164.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)